molecular formula C20H26N2O3 B2447653 2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid CAS No. 824972-82-9

2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid

Cat. No.: B2447653
CAS No.: 824972-82-9
M. Wt: 342.439
InChI Key: AOQZCVJUXKFHPL-UHFFFAOYSA-N
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Description

2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid is a synthetic organic compound characterized by its unique adamantyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 3-phenyl-1-adamantylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with glycine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The adamantyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The phenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]propanoic Acid: Similar structure with a propanoic acid group instead of acetic acid.

    2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]butanoic Acid: Contains a butanoic acid group, offering different chemical properties.

Uniqueness

2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid is unique due to its specific combination of adamantyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-22(12-17(23)24)18(25)21-20-10-14-7-15(11-20)9-19(8-14,13-20)16-5-3-2-4-6-16/h2-6,14-15H,7-13H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQZCVJUXKFHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)NC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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